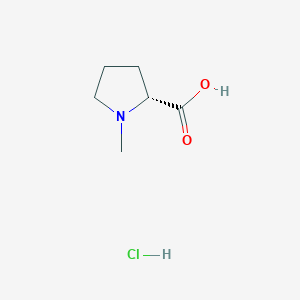

(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-MPCA, is a chiral acid used in a variety of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 191.64 g/mol. (R)-MPCA is a versatile compound that is used in a variety of applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Antibacterial Agent Synthesis

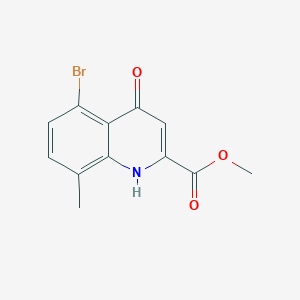

(R)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride is involved in the asymmetric synthesis of antibacterial agents, such as in the creation of quinolonecarboxylic acid derivatives. These derivatives have shown significant activity against both aerobic and anaerobic bacteria. In one study, the S-(+) enantiomer of a quinolonecarboxylic acid derivative showed notably better in vivo activity in a Pseudomonas aeruginosa mouse model compared to the racemic material, emphasizing its clinical significance (Rosen et al., 1988).

Biosynthesis of Alkaloids

Research has explored the role of 1-Methylpyrrolidine-2-acetic acid and related compounds in the biosynthesis of tropane alkaloids in various plants. These studies have provided insights into the biochemical pathways and precursors involved in alkaloid synthesis. For instance, one study found that 1-methylpyrrolidine acid is not an efficient precursor of tropane alkaloids, which has implications for understanding plant metabolism and potentially for agricultural and pharmaceutical applications (Huang et al., 1996).

Enantiomeric Resolution Studies

The compound is also studied in the context of enantiomeric resolution, which is crucial for the production of enantiomerically pure substances. One study investigated the dielectrically controlled resolution (DCR) of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid, shedding light on the molecular mechanisms of chiral recognition and separation. Such studies are critical for developing efficient methods for producing chiral drugs and other substances (Sakurai et al., 2006).

Derivatization in Chromatography

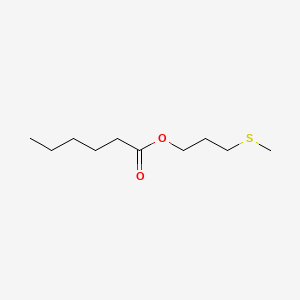

This compound derivatives are used as reagents in chromatographic techniques. For example, 2-(2-Aminoethyl)-1-methylpyrrolidine and related compounds have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). Such applications are important in analytical chemistry for the sensitive and selective detection of various compounds (Morita & Konishi, 2002).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are studied for their potential therapeutic effects. For instance, R-96544, a derivative of this compound, has been evaluated as a novel 5-HT(2A) receptor antagonist with potential applications in treating various conditions. Such research contributes to the development of new drugs and therapeutic strategies (Ogawa et al., 2002).

Organic Synthesis and Catalysis

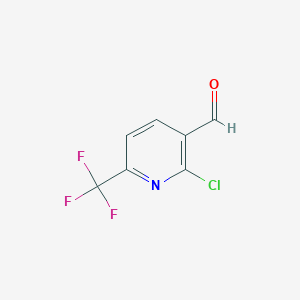

The compound plays a role in organic synthesis and catalysis. For example, it has been used in the novel transition metal-free oxidation of aromatic aldehydes to carboxylic acids, representing an efficient and environmentally friendly approach to chemical synthesis (Joseph et al., 2007).

Mechanism of Action

Target of Action

N-Methyl-D-proline Hydrochloride is a complex compound with potential targets in the central nervous system. It is suggested to have an agonist action on one of the glutamate receptor subtypes . This receptor subtype is known to play a crucial role in neuroexcitatory events and modulating calcium homeostasis .

Mode of Action

It is known that the compound interacts with its targets in the central nervous system, potentially influencing the activity of the n-methyl-d-aspartate (nmda) receptors . This interaction could lead to changes in neuronal excitability and excessive stimulation, which are characteristic of certain neurological conditions .

Biochemical Pathways

N-Methyl-D-proline Hydrochloride may influence several biochemical pathways. For instance, it might affect the pathway involving the conversion of glutamic acid to proline . This could potentially lead to changes in the levels of these amino acids in the body, impacting various physiological processes.

Result of Action

The molecular and cellular effects of N-Methyl-D-proline Hydrochloride’s action are likely to be diverse, given its potential targets and modes of action. For instance, its interaction with NMDA receptors could lead to changes in neuronal excitability, potentially influencing cognitive function and other neurological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-D-proline Hydrochloride. Factors such as temperature and pH could affect the compound’s stability and activity . Moreover, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with N-Methyl-D-proline Hydrochloride, influencing its efficacy and safety.

properties

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNOJJGMMVVUGM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

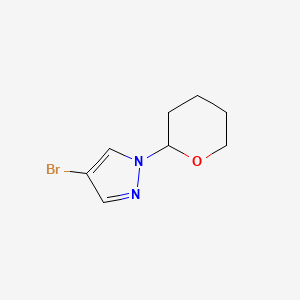

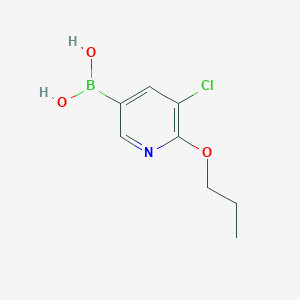

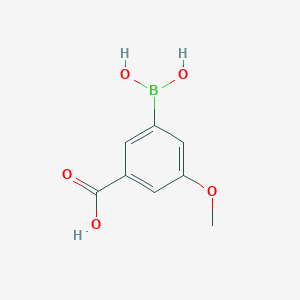

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)

![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)

![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)